molecular formula C7H11N3O B8338197 5-Ethyl-3-methoxypyrazin-2-amine

5-Ethyl-3-methoxypyrazin-2-amine

Cat. No. B8338197
M. Wt: 153.18 g/mol
InChI Key: RTDAGCUVYYMSBD-UHFFFAOYSA-N
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Patent
US09260435B2

Procedure details

A solution of 3-methoxy-5-vinylpyrazin-2-amine (490 mg, 3.08 mmol; see step 1) in 50 mL ethanol was hydrogenated under atmospheric hydrogen pressure using an H-cube employed with a Pd/C-cartridge. Complete conversion were observed and the volatile components were removed using a rotary evaporator to deliver 500 mg (95%) of the title compound.
Name
3-methoxy-5-vinylpyrazin-2-amine
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:11])=[N:5][CH:6]=[C:7]([CH:9]=[CH2:10])[N:8]=1>C(O)C.[Pd]>[CH2:9]([C:7]1[N:8]=[C:3]([O:2][CH3:1])[C:4]([NH2:11])=[N:5][CH:6]=1)[CH3:10]

Inputs

Step One
Name
3-methoxy-5-vinylpyrazin-2-amine
Quantity
490 mg
Type
reactant
Smiles
COC=1C(=NC=C(N1)C=C)N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile components were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
Smiles
C(C)C=1N=C(C(=NC1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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